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Compound of Interest

4-Chloro-2-(2-fluorophenyl)-6-
Compound Name:
methylpyrimidine

Cat. No.: B11809140

Get Quote

Technical Guide: 4-Chloro-2-(2-fluorophenyl)-6-
methylpyrimidine
Chemical Identity & Structural Informatics

This section defines the precise chemical identity of the target molecule. As a halogenated

\

pyrimidine derivative, this compound serves as a critical electrophilic scaffold in medicinal
chemistry, particularly for the synthesis of kinase inhibitors and bioactive heterocycles via
Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling.

Core ldentifiers
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Identifier Type Value Note

4-Chloro-2-(2-fluorophenyl)-6- )
IUPAC Name o Systematic nomenclature
methylpyrimidine

, CC1=NC(C2=CC=CC=C2F)=N ) .
Canonical SMILES Machine-readable string
C(Ch=C1

Isomeric SMILES Cclnc(c2cceccc2F)nclCl Aromatic representation

Computed from SMILES ) ) .
InChlKey o Unique hashed identifier
(Derivative)

Molecular Formula

Molecular Weight 222.65 g/mol

Structural Analysis

The molecule features a central pyrimidine core substituted at three positions:

e C2 Position: A 2-fluorophenyl group.[1][2][3][4] The ortho-fluorine atom provides metabolic
stability (blocking labile sites) and induces a twisted conformation relative to the pyrimidine
ring due to steric repulsion, potentially improving selectivity in protein binding pockets.

e C4 Position: A chlorine atom.[2] This is the primary "chemical handle.” The electron-deficient
nature of the pyrimidine ring (enhanced by the two nitrogen atoms) makes this position
highly susceptible to nucleophilic attack.

e C6 Position: A methyl group. This provides lipophilicity and can serve as a weak steric
blocker or a handle for C-H activation in advanced protocols.

Synthetic Architecture

The synthesis of 4-chloro-2-(2-fluorophenyl)-6-methylpyrimidine follows a convergent
heterocycle formation strategy, typically utilizing a Pinner-type synthesis followed by
deformylative chlorination.

Retrosynthetic Logic (Graphviz)
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The following diagram illustrates the logical disconnection of the target molecule into
commercially available precursors: 2-fluorobenzamidine and ethyl acetoacetate.

Target:
4-Chloro-2-(2-fluorophenyl)-

6-methylpyrimidine

Deoxychlorination
(POCI3)

Intermediate:
6-Methyl-2-(2-fluorophenyl)
pyrimidin-4(3H)-one

Condensation
(NaOEt/EtOH)

Precursor A:
Precursor B:

Ethyl Acetoacetate

2-Fluorobenzamidine
(HCI salt)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrimidine core followed
by functionalization.

Detailed Synthetic Protocol

Step 1: Cyclocondensation (Pyrimidinone Formation)

o Reagents: 2-Fluorobenzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium
Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (2.5 eq).

¢ Solvent: Absolute Ethanol or Methanol.
¢ Procedure:

o Dissolve sodium metal in absolute ethanol to generate fresh ethoxide (or use commercial
solution).
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o Add 2-fluorobenzamidine hydrochloride. Stir for 15 minutes to liberate the free base.

o Add ethyl acetoacetate dropwise at room temperature.

o Reflux the mixture for 4—-8 hours. Monitor by LC-MS for the formation of the pyrimidin-4-ol
(tautomer of pyrimidinone).

o Workup: Concentrate solvent, dilute with water, and acidify with acetic acid to pH ~5. The
intermediate 6-methyl-2-(2-fluorophenyl)pyrimidin-4(3H)-one will precipitate. Filter and dry.

[5]
Step 2: Deoxychlorination (The "Chlorine Install")
o Reagents: Intermediate from Step 1 (1.0 eq), Phosphorus Oxychloride (
) (5-10 eq).

o Catalyst: N,N-Dimethylaniline (catalytic) or Diisopropylethylamine (DIEA).

e Procedure:

o Place the dry pyrimidinone intermediate in a round-bottom flask.

o Add

carefully (exothermic).

o Add catalytic N,N-dimethylaniline.

o Reflux (approx. 105°C) for 2—4 hours. The suspension should become a clear solution.

o Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with
vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

o Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with saturated

and brine. Dry over
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o Purification: Flash column chromatography (Hexanes/EtOAc).

Reactivity Profile & Functionalization

The utility of this molecule lies in the differential reactivity of the C4-chloride. It is an excellent

substrate for diversifying the scaffold.

Divergent Synthesis Pathways (Graphviz)
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Figure 2: Functionalization map showing the three primary reaction pathways for the C4-
chloride.

Mechanistic Insights

» Reactivity: The pyrimidine ring is electron-deficient (pi-deficient). The nitrogen atoms at
positions 1 and 3 withdraw electron density from C4 and C6. The chlorine at C4 is a good
leaving group. Nucleophiles (primary amines, alkoxides, thiols) can displace the chloride
easily, often without transition metal catalysis, simply by heating in a polar aprotic solvent
(DMF, DMSO, NMP) with a base (

or
).

o Selectivity: The C4 position is significantly more reactive than the C2 position (which is
blocked by the fluorophenyl group) and the C6 position (which is occupied by a methyl
group). This allows for regiospecific substitution.
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Application in Medicinal Chemistry[3]

This scaffold is frequently utilized in the development of:

» Kinase Inhibitors: The pyrimidine hinge-binding motif is a staple in ATP-competitive inhibitors.
The 2-fluorophenyl group often occupies the hydrophobic pocket adjacent to the gatekeeper
residue.

e GPCR Ligands: Biaryl systems constructed via Suzuki coupling at C4 are common in
antagonists for various G-protein coupled receptors.

o Agrochemicals: Pyrimidine derivatives are widely used as fungicides and herbicides; the 2-
fluorophenyl moiety enhances lipophilicity and membrane permeability.

Safety & Handling
» Hazard Identification:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
» Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

» Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated
heterocycles can hydrolyze slowly if exposed to atmospheric moisture over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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